3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
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Overview
Description
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is an organic compound that features a bromophenyl group and a trifluoroacetylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2,2-trifluoroacetamide.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,2,2-trifluoroacetamide in the presence of a base such as sodium hydride to form an intermediate.
Addition of Propanoic Acid: The intermediate is then reacted with propanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The trifluoroacetylamino group can be reduced to an amino group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium azide or thiourea under mild heating conditions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of 3-(4-bromophenyl)-3-amino propanoic acid.
Substitution: Formation of 3-(4-substituted phenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid derivatives.
Scientific Research Applications
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit certain enzymatic pathways by forming stable complexes with the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- 3-(4-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
- 3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid
Uniqueness
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and methyl analogs. This uniqueness can be leveraged in the design of compounds with specific biological activities or material properties.
Properties
IUPAC Name |
3-(4-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO3/c12-7-3-1-6(2-4-7)8(5-9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQSBWMNNDGWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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